molecular formula C23H18F3N3OS2 B2866985 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine CAS No. 954661-55-3

3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine

Numéro de catalogue: B2866985
Numéro CAS: 954661-55-3
Poids moléculaire: 473.53
Clé InChI: NEDRJDXDTUJXCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic derivative featuring a pyridazine core substituted with a 4-methylthiazole ring bearing a 4-methoxyphenyl group at position 2 and a sulfanyl-linked 4-(trifluoromethyl)benzyl moiety at position 4. Its structure combines electron-rich (methoxyphenyl) and electron-deficient (trifluoromethyl) groups, which may influence physicochemical properties such as solubility, lipophilicity, and binding interactions with biological targets. Preliminary studies suggest its role as a carbonic anhydrase (CA) inhibitor, though with moderate potency compared to related derivatives .

Propriétés

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3OS2/c1-14-21(32-22(27-14)16-5-9-18(30-2)10-6-16)19-11-12-20(29-28-19)31-13-15-3-7-17(8-4-15)23(24,25)26/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDRJDXDTUJXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiazole and pyridazine rings with the trifluoromethylbenzyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyridazine derivatives.

Applications De Recherche Scientifique

3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s activity and structural features can be contextualized by comparing it to analogs with variations in the pyridazine ring substituents, thiazole modifications, or sulfanyl-linked groups. Below is a detailed analysis:

Pyridazine Derivatives with Varied Substituents

highlights key differences in inhibitory potency (KI values) against human carbonic anhydrase I (hCA I):

Compound Substituents (R1, R2) KI (nM) Reference
Target Compound R1: 2-(4-methoxyphenyl)-4-methylthiazole; R2: [4-(trifluoromethyl)benzyl]sulfanyl 362.8
Pyridazine 3 (Unsubstituted) R1: None; R2: None 23.5
Pyridazine 7a R1: 4-Fluorophenyl; R2: Methylsulfanyl 48.3
Pyridazine 7b R1: 3-Nitrophenyl; R2: Ethylsulfanyl 52.6

Key Findings :

  • The unsubstituted pyridazine 3 exhibits the highest potency (KI = 23.5 nM), suggesting that bulkier substituents (e.g., thiazole or trifluoromethylbenzyl groups) may sterically hinder enzyme binding .
  • Electron-withdrawing groups (e.g., nitro in 7b) marginally reduce potency compared to electron-donating groups (e.g., methoxy in the target compound), indicating nuanced electronic effects on CA inhibition.
Thiazole- and Sulfanyl-Modified Analogs

describes a structurally related pyridazine derivative: 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine. This compound replaces the trifluoromethylbenzyl group with a thiophene-oxadiazole moiety.

Trifluoromethyl-Containing Derivatives

lists compounds with trifluoromethyl groups attached to thiazole or triazole rings, such as 2-[4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine . The trifluoromethyl group is a common pharmacophore in drug design due to its metabolic stability and ability to modulate lipophilicity. However, in the target compound, its presence on the benzyl-sulfanyl chain may contribute to reduced CA inhibition compared to simpler derivatives .

Functional Group Impact on Bioactivity

  • However, steric bulk may offset these benefits .
  • Trifluoromethyl-Benzyl Sulfanyl Group : Enhances lipophilicity and may improve membrane permeability but could reduce binding affinity due to increased steric hindrance .
  • Sulfanyl Linker : Compared to sulfonamido groups (), sulfanyl linkages offer less hydrogen-bonding capacity, which might explain the target compound’s moderate CA inhibition compared to sulfonamide-based inhibitors .

Activité Biologique

The compound 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and subsequent modifications to introduce various functional groups. The general synthetic route includes:

  • Formation of Thiazole Ring : This is achieved by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
  • Alkylation : The thiazole derivative is then alkylated with 2-bromoethylamine.
  • Sulfanylation : The final step involves the introduction of the sulfanyl group through a reaction with a suitable sulfide.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effective inhibition against a range of pathogens, including resistant strains like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μM)Target Pathogen
Thiazole Derivative A0.046MRSA
Thiazole Derivative B0.68E. coli

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A-431<10Doxorubicin 15
MCF-7<5Doxorubicin 10

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, thereby disrupting normal cellular functions.
  • Receptor Modulation : By binding to certain receptors, it can alter signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

  • Antimicrobial Activity Study : A study conducted on thiazole derivatives showed that compounds with electron-donating groups at specific positions exhibited enhanced activity against drug-resistant bacteria .
  • Anticancer Study : Another investigation into the cytotoxic effects revealed that modifications to the phenyl groups significantly influenced activity levels against various cancer cell lines, emphasizing the importance of structure-activity relationships in drug design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.